Fibromodulin Binds Collagen I with Higher Affinity than Lumican
In a direct head-to-head comparison using a collagen fibril formation/sedimentation assay with recombinant proteins, fibromodulin demonstrates a higher binding affinity for collagen type I than its closest structural analog, lumican [1]. Competition experiments show that a three-fold higher molar concentration of lumican is required to achieve the same level of inhibition of fibromodulin binding [1]. This demonstrates a quantifiable affinity advantage for fibromodulin.
| Evidence Dimension | Inhibition of Collagen Binding |
|---|---|
| Target Compound Data | Fibromodulin is a more potent inhibitor of collagen binding than lumican |
| Comparator Or Baseline | Lumican requires a 3-fold higher molar concentration to achieve equivalent inhibition |
| Quantified Difference | 3-fold difference in molar concentration for equivalent inhibition |
| Conditions | Collagen fibril formation/sedimentation assay with recombinant proteins |
Why This Matters
Higher collagen binding affinity suggests fibromodulin may be a more potent reagent for modulating collagen fibrillogenesis in vitro and for applications requiring efficient ECM incorporation.
- [1] Svensson L, Närlid I, Oldberg Å. Fibromodulin and lumican bind to the same region on collagen type I fibrils. FEBS Lett. 2000;470(2):178-182. View Source
